5-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H10BrN3O2S and its molecular weight is 400.25. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of compounds related to "5-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide" involves multiple steps, including bromination, Suzuki coupling, and amidation reactions. These methods are crucial for introducing specific functional groups and achieving desired structural frameworks. For example, a study described the synthesis of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents, starting with brominated furan compounds, which are structurally related to the title compound (Ismail et al., 2004). Another example involves the synthesis and crystal structure determination of a bromo-cyano-pyridinyl-indazole carboxamide derivative, showcasing the structural complexity and potential of such compounds (Anuradha et al., 2014).
Potential Antiprotozoal and Antimicrobial Applications
Several studies have explored the antiprotozoal and antimicrobial potential of compounds structurally related to "this compound." For instance, novel heterocyclic compounds based on bromophenyl azo-furanone derivatives demonstrated promising anti-avian influenza virus (H5N1) activity, highlighting the potential of bromo-substituted compounds in antiviral research (Flefel et al., 2012). Another study on thiazole-pyrimidine derivatives revealed significant antinociceptive and anti-inflammatory properties, suggesting a wide range of pharmacological applications for these compounds (Selvam et al., 2012).
Mechanism of Action
Future Directions
Thiazolo[5,4-b]pyridine derivatives, including “5-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide”, show promise in the field of medicinal chemistry due to their potent PI3K inhibitory activity . Future research could focus on further exploring the structure-activity relationships of these compounds and developing them into effective therapeutic agents.
Properties
IUPAC Name |
5-bromo-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O2S/c18-14-8-7-13(23-14)15(22)20-11-5-3-10(4-6-11)16-21-12-2-1-9-19-17(12)24-16/h1-9H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXYLYUFBUOJQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.